molecular formula C21H18BrN5O2S2 B10912197 N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10912197
M. Wt: 516.4 g/mol
InChI Key: LEMCXGQBTNFPDB-AUEPDCJTSA-N
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Description

N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a carbohydrazide group

Preparation Methods

The synthesis of N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the benzothiazole moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone.

    Coupling reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Final assembly: The carbohydrazide group is introduced in the final step through a condensation reaction with hydrazine hydrate.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: The bromine atom in the pyrazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It can be used in the development of luminescent materials due to its unique electronic properties.

    Industrial Chemistry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases or proteases, disrupting key signaling pathways in cancer cells. The benzothiazole moiety is known to interact with DNA, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE include:

Properties

Molecular Formula

C21H18BrN5O2S2

Molecular Weight

516.4 g/mol

IUPAC Name

N-[(E)-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-bromo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C21H18BrN5O2S2/c1-27-11-15(22)19(26-27)20(28)25-23-10-13-7-8-17(29-2)14(9-13)12-30-21-24-16-5-3-4-6-18(16)31-21/h3-11H,12H2,1-2H3,(H,25,28)/b23-10+

InChI Key

LEMCXGQBTNFPDB-AUEPDCJTSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CSC3=NC4=CC=CC=C4S3)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C=C2)OC)CSC3=NC4=CC=CC=C4S3)Br

Origin of Product

United States

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